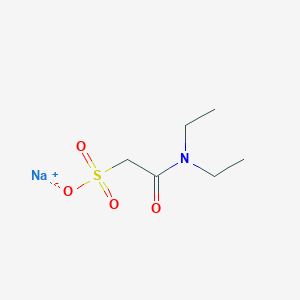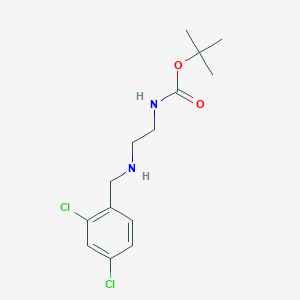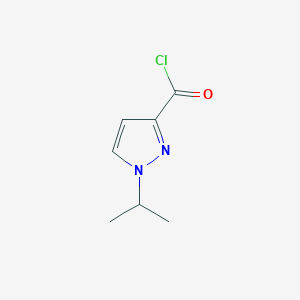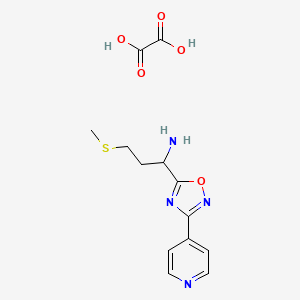![molecular formula C14H12BrF2N B1405849 [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine CAS No. 1480180-18-4](/img/structure/B1405849.png)
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains two phenyl rings, one with a bromine and a fluorine atom (4-Bromo-3-fluorophenyl), and the other with a fluorine atom (2-fluorophenyl). These rings are each connected to a methyl group, which are in turn connected by an amine group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis methods for related compounds. The synthesis process, despite facing challenges due to the use of palladium and toxic phenylboronic acid, demonstrates the continuous need for innovative approaches in the synthesis of complex bromo-fluorophenyl compounds (Qiu et al., 2009).
Environmental Science and Sorbent Development
Amine-functionalized sorbents offer promising solutions for the removal of persistent organic pollutants from water supplies. Research into the development and application of amine-containing sorbents for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in municipal water and wastewater highlights the potential of nitrogen-containing organic compounds in environmental remediation efforts (Ateia et al., 2019).
Fluorescent Chemosensors
Fluorescent chemosensors based on nitrogen-containing compounds, such as 4-Methyl-2,6-diformylphenol (DFP), have been developed for the detection of various analytes. These chemosensors exhibit high selectivity and sensitivity, underscoring the versatility of nitrogen-containing organic compounds in the creation of advanced sensing technologies for environmental monitoring and biomedical applications (Roy, 2021).
Advanced Materials and Polymers
The unique properties of nitrogen-containing organic compounds have been leveraged in the synthesis of dendrimers and dendritic polymers, showcasing the potential for the development of new materials with applications in drug delivery, imaging, and as fluorescent markers. The exploration of poly(amido amine)(PAMAM) dendrimers for their interesting blue emission properties without traditional fluorophore units indicates the broad applicability of such compounds in material science and engineering (Wang Shao-fei, 2011).
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2N/c15-12-6-5-10(7-14(12)17)8-18-9-11-3-1-2-4-13(11)16/h1-7,18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNBVZJKCOYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)

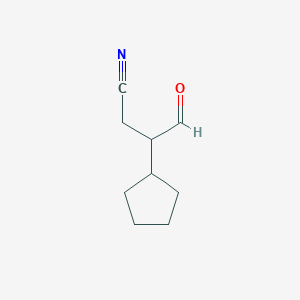
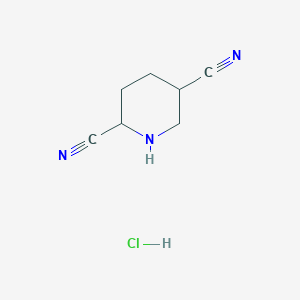
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
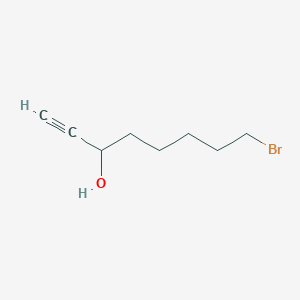

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
